molecular formula C18H22N4O3 B2811419 2-(2-methoxyphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2189499-82-7

2-(2-methoxyphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2811419
CAS No.: 2189499-82-7
M. Wt: 342.399
InChI Key: ADGRJLPYIZEVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-methoxyphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold known for its conformational rigidity and prevalence in bioactive molecules, particularly in neurological and antimicrobial agents . Key structural elements include:

  • 1,2,3-Triazole moiety: Introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method . This heterocycle enhances metabolic stability and facilitates interactions with biological targets through hydrogen bonding.
  • Ethanone linker: Provides conformational flexibility, enabling optimal spatial orientation for pharmacophore activity.

The synthesis strategy leverages CuAAC for efficient triazole formation, a method praised for its robustness and scalability in medicinal chemistry .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-16-4-2-3-5-17(16)25-12-18(23)22-13-6-7-14(22)11-15(10-13)21-9-8-19-20-21/h2-5,8-9,13-15H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGRJLPYIZEVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one (CAS Number: 2309732-60-1) is a novel synthetic molecule that integrates a triazole moiety with an azabicyclo[3.2.1]octane framework. This structural combination suggests potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects.

Chemical Structure

The molecular formula of the compound is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molecular weight of 302.33 g/mol. The structural complexity of this compound allows for diverse interactions with biological targets, which is critical for its pharmacological activity.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors involved in key metabolic pathways. The presence of the triazole ring is notable for its role in enhancing bioactivity through mechanisms such as enzyme inhibition and receptor modulation.

Anticancer Properties

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives of triazole have shown IC50 values in the low micromolar range against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines.

CompoundCell LineIC50 (μM)
2-(2-methoxyphenoxy)-1-[3-(triazol)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-oneMCF-7TBD
2-(4-substituted triazole)HCT-1162.6
2-(4-substituted triazole)HepG21.4

Note: TBD indicates that specific IC50 values for the primary compound are yet to be reported in available literature.

Anti-inflammatory Effects

The compound's structural features suggest potential activity as a non-covalent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in inflammatory responses. Inhibition of NAAA can enhance the levels of endogenous palmitoylethanolamide (PEA), which has been shown to exert anti-inflammatory effects.

Synthesis and Evaluation

Research has focused on synthesizing derivatives based on the azabicyclo[3.2.1]octane scaffold, leading to the identification of several compounds with promising biological activities:

  • Synthesis : A library of novel chiral 1,2,3-triazole-based conjugates was synthesized using copper(I)-catalyzed click reactions.
  • Biological Screening : Compounds were screened for their inhibitory activities against NAAA and other enzymes relevant to inflammation and cancer proliferation.

Structure–Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related compounds to understand how modifications to the triazole or phenoxy groups affect biological activity. For instance, substituents at the para position on the phenoxy ring enhanced inhibitory potency against cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related bicyclic derivatives:

Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives and Analogs

Compound Name Core Structure Substituents Synthesis Method Inferred Biological Activity Key Properties
Target Compound 8-azabicyclo[3.2.1]octane 3-(1H-triazol-1-yl), 2-(2-methoxyphenoxy)ethyl ketone CuAAC CNS/antimicrobial (structural analogy) High regioselectivity, metabolic stability, flexible linker
Cephalosporin Analogs (e.g., ) 5-thia-1-azabicyclo[4.2.0]oct-2-ene Tetrazole, thiadiazole Traditional β-lactam synthesis Antibacterial (β-lactam target) Susceptible to β-lactamase degradation, distinct mechanism
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one () 8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl Unspecified Synthetic intermediate Electron-withdrawing groups enhance reactivity for further derivatization
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl Triflate () 8-azabicyclo[3.2.1]octane Methyl, triflate Mitsunobu-like reaction Intermediate for nucleophilic substitution Triflate acts as a leaving group for functionalization
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl Phenylpropanoate () 8-azabicyclo[3.2.1]octane Methyl, phenylpropanoate ester Esterification Anticholinergic (speculative) Ester group may improve bioavailability as a prodrug

Key Comparisons:

Core Structure Diversity :

  • The target compound’s 8-azabicyclo[3.2.1]octane core differs from cephalosporins’ 5-thia-1-azabicyclo[4.2.0]oct-2-ene, which includes a β-lactam ring critical for antibacterial activity . This distinction suggests the target avoids β-lactamase-mediated resistance mechanisms.

Functional Group Impact: The triazole in the target compound offers superior metabolic stability compared to tetrazoles () and esters (), which may hydrolyze in vivo. The methoxyphenoxy group contrasts with electron-withdrawing substituents like fluoro-nitro groups (), likely enhancing target binding via aromatic interactions rather than reactivity.

Synthetic Approaches :

  • CuAAC (target compound) provides regioselective triazole formation, advantageous over traditional methods for heterocycle introduction .
  • Triflate derivatives () prioritize synthetic versatility, whereas cephalosporins () rely on established β-lactam pathways.

Compared to 8-methyl analogs (), the target’s lack of alkylation at the nitrogen may reduce off-target interactions.

Research Findings and Implications

  • Triazole Advantage : The CuAAC-derived triazole in the target compound ensures regioselectivity and stability, critical for in vivo efficacy .
  • Structural Novelty: Unlike cephalosporins () or triflate intermediates (), the target’s combination of a rigid bicyclic core, flexible linker, and aromatic substituents suggests unique target selectivity.
  • Metabolic Considerations: The methoxyphenoxy group may reduce first-pass metabolism compared to ester-containing analogs (), though direct pharmacokinetic data are needed.

Q & A

Q. What are the primary synthetic routes for 2-(2-methoxyphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis typically involves multi-step routes, starting with the construction of the 8-azabicyclo[3.2.1]octane core. Key steps include:
  • Bicyclic scaffold preparation : Cycloaddition or ring-closing metathesis to form the azabicyclo structure .
  • Triazole functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1H-1,2,3-triazole moiety .
  • Ethanone linkage : Nucleophilic substitution or coupling reactions to attach the 2-methoxyphenoxy group .
    Optimization : Use high-pressure liquid chromatography (HPLC) for purification and monitor reaction conditions (temperature, solvent polarity) to minimize side products .

Q. How can the molecular structure and stereochemistry of this compound be rigorously characterized?

  • Methodological Answer :
  • X-ray crystallography : Resolve the 3D conformation using SHELXL for refinement (suitable for crystalline samples) .
  • NMR spectroscopy : Assign stereochemistry via 2D NMR (e.g., NOESY for spatial proximity analysis) and 13C^{13}\text{C}/1H^{1}\text{H} coupling constants .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns via HRMS or MALDI-TOF .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Screen against kinases or proteases due to the triazole’s affinity for metal-containing active sites .
  • Cellular viability assays : Use MTT or ATP-based luminescence in cancer/neurodegenerative cell lines .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA) to identify bioavailability issues .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results .
  • Orthogonal assays : Validate targets via CRISPR-Cas9 knockdown or RNA interference to confirm mechanism .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns trajectories using AMBER or GROMACS .
  • Free-energy calculations : Use MM-PBSA/GBSA to estimate binding affinities and prioritize synthetic analogs .

Q. How can synthetic yields be improved for large-scale research applications?

  • Methodological Answer :
  • Flow chemistry : Optimize reaction parameters (residence time, pressure) to enhance reproducibility and scalability .
  • Catalyst screening : Test Pd/C or heterogeneous catalysts for Suzuki-Miyaura couplings to reduce metal contamination .
  • DoE (Design of Experiments) : Apply statistical models to identify critical variables (e.g., solvent ratio, temperature) .

Q. What techniques resolve contradictions in structural data from NMR and X-ray crystallography?

  • Methodological Answer :
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility .
  • Electron diffraction : Use microED for nanocrystalline samples to complement X-ray data .
  • DFT calculations : Compare experimental and theoretical NMR chemical shifts to validate stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.